molecular formula C18H19NO5 B554478 Z-D-Ser-obzl CAS No. 53933-06-5

Z-D-Ser-obzl

Cat. No. B554478
CAS RN: 53933-06-5
M. Wt: 329.3 g/mol
InChI Key: MHHDPGHZHFJLBZ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Ser-obzl, also known as N-CBZ-D-Serine benzyl ester or benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate , is a chemical compound with the molecular formula C18H19NO5 .


Synthesis Analysis

Z-D-Ser-obzl can be synthesized from Benzyl chloroformate . It is also offered by companies like Creative Peptides for research purposes .


Molecular Structure Analysis

The molecular structure of Z-D-Ser-obzl consists of 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass is 329.12632271 g/mol .


Chemical Reactions Analysis

Z-D-Ser-obzl is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in peptide synthesis .


Physical And Chemical Properties Analysis

Z-D-Ser-obzl has a molecular weight of 329.3 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 84.9 Ų .

Scientific Research Applications

Peptide Synthesis

Z-D-Ser-obzl (Z-protected oligophosphoseryl peptides) is primarily used in the synthesis of peptides. The protected oligophosphoseryl peptides, including Z-Xxx-(Ser[PO(OPh)2])3-Glu(OBzl)-OBzl (Xxx = Ile, Val, Gly, Leu, and Ph = phenyl), are synthesized in high yields. These peptides are key components in developing biologically active molecules, serving various research applications in biochemistry and molecular biology. The synthesis process involves stepwise lengthening and acylation, with high yields indicating the potential for efficient production of targeted peptides (Paquet & Johns, 2009).

Surface-Enhanced Raman Scattering (SERS)

Z-D-Ser-obzl-related compounds are instrumental in enhancing Surface-Enhanced Raman Scattering (SERS), a technique used for detecting substances at very low concentrations. Studies show the use of ZnO/Ag@Au substrates and similar composite structures to boost Raman detection sensitivity significantly. The composite substrate's electromagnetic enhancement, driven by tuning electron distribution among metals and semiconductors, amplifies the efficiency of light excitation, making it a potent method for detecting various substances, including antibiotics in milk and other substances in trace amounts (Zhai et al., 2019). Similar studies reinforce the application of ZnO-based composite materials in SERS, showing their potential in detecting substances like melamine and other trace chemicals, further emphasizing the role of these compounds in enhancing sensitivity and specificity in substance detection (Tiwari et al., 2022).

Chemical Warfare Agents Detection

In the context of homeland security and environmental monitoring, compounds related to Z-D-Ser-obzl are used in creating platforms for detecting chemical warfare agents (CWA) simulants. These platforms, composed of structures like Au@Ag@ZIF-8, exhibit outstanding SERS sensing capabilities, providing rapid, reliable, and ultra-sensitive detection of CWAs. The ability to detect these substances in minute quantities and in various conditions, such as ambient air, highlights the potential of these compounds in critical areas like security, chemical process monitoring, and even in personalized medicine applications (Lafuente et al., 2021).

Renewable Energy

Z-D-Ser-obzl-related materials are also pivotal in renewable energy research. The Z-scheme water splitting systems, inspired by natural photosynthesis, involve two photocatalysts and generate hydrogen and oxygen at separate locations. This efficient mechanism, wherein compounds like Z-D-Ser-obzl might play a role, opens avenues for producing clean and renewable energy, addressing global energy demands sustainably (Wang et al., 2018).

Safety and Hazards

When handling Z-D-Ser-obzl, it is advised to avoid dust formation and contact with skin and eyes. Use of personal protective equipment and non-sparking tools is recommended. It should be handled in a well-ventilated place .

Mechanism of Action

Target of Action

Z-D-Ser-obzl, also known as N-Benzyloxycarbonyl-L-serine benzyl ester, is primarily used as a building block in peptide synthesis . It is also used to synthesize the corresponding N-benzyloxycarbonyl-O-tert-butyl- (lor dl)-serine benzyl ester . The primary targets of Z-D-Ser-obzl are proteases, specifically Ser/Thr Proteases . Proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Mode of Action

The mechanism of action of Z-D-Ser-obzl involves its interaction with its primary targets, the proteases. It acts as a protease inhibitor, binding to the active site of the protease, preventing its normal function and leading to the inhibition of protein degradation . This interaction results in changes in the protease’s activity, thereby affecting the biological processes that the protease is involved in.

properties

IUPAC Name

benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDPGHZHFJLBZ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427173
Record name Z-D-SER-OBZL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Ser-obzl

CAS RN

53933-06-5
Record name Z-D-SER-OBZL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.